1-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
- Quinoline Derivative : The core structure contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound. Quinolines are found in various natural products and exhibit diverse biological activities, including antimalarial, antimicrobial, and anticancer effects .
Synthesis Analysis
The synthesis of this compound involves several steps, including the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol using triethylamine (TEA) as a base .
Scientific Research Applications
Antioxidant Applications
One study focused on synthesizing and evaluating derivatives of quinolinone, including compounds structurally similar to the one , for their antioxidant efficiency in lubricating greases. The research found that these compounds could effectively reduce total acid number and oxygen pressure drop in lubricating greases, showcasing their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Fluorescent Probes for Metal Ions
Another significant application involves the development of colorimetric fluorescent chemosensors based on pyrazoline derivatives for the selective detection of Zn2+ ions in aqueous media. This research demonstrates the compound's utility as a highly selective and efficient sensor, which has important implications for environmental monitoring and biomedical diagnostics (Kasirajan et al., 2017).
Antimicrobial Agents
Compounds with a pyrazole structure, including those containing quinoline rings, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds showed significant antibacterial activity against various bacterial strains, indicating their potential for therapeutic applications in combating infections (Raju et al., 2016).
Antimalarial Potential
Research on novel quinoline-pyrazolopyridine derivatives, including the synthesis and evaluation of their antimalarial potential, has been conducted. These studies demonstrate that certain derivatives exhibit considerable antimalarial activity, highlighting the compound's relevance in the development of new antimalarial drugs (Saini et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
1-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-13-5-7-18-16(9-13)10-17(23(24)25-18)20-12-19(26-27(20)14(2)28)15-6-8-21(29-3)22(11-15)30-4/h5-11,20H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCXKEPFXWGFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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